(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is a chiral compound that belongs to the class of amino acid derivatives. It features a methyl ester functional group, a hydroxyl group, and an amide linkage, making it significant in various biochemical applications. This compound is particularly noted for its potential use in drug synthesis and as an intermediate in organic chemistry.
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is classified as an amino acid derivative, specifically a phenylpropanoic acid derivative. Its structural characteristics categorize it within the broader family of chiral pharmaceuticals, which are important in medicinal chemistry due to their specific biological activities.
The synthesis of (2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate can be achieved through various methodologies, primarily involving multi-step organic reactions.
The synthesis can be performed in two main steps:
The molecular structure of (2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate features:
The compound participates in several chemical reactions typical for amino acid derivatives:
The reactions are generally conducted under controlled conditions to ensure high yields and selectivity. For instance, using mild bases like sodium bicarbonate can help maintain the integrity of sensitive functional groups during hydrolysis or acylation reactions .
The mechanism by which (2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate exerts its biological effects typically involves:
While specific data on its mechanism of action in biological systems may not be extensively documented, its structural similarity to known amino acids suggests potential roles in protein synthesis or modulation of enzymatic activity .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) confirm its purity and structural integrity .
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
The compound emerged prominently in the 1980s–1990s during intensive research into paclitaxel (Taxol®), a natural product isolated from the Pacific yew tree (Taxus brevifolia). Paclitaxel's remarkable antineoplastic activity was hampered initially by limited natural supply and structural complexity, driving efforts toward semi-synthesis [3] [8]. The identification of (2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate (often termed the "C-13 side chain") as a synthetically accessible fragment proved revolutionary:
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate serves as the synthetic equivalent of the N-benzoylphenylisoserine side chain essential for paclitaxel's mechanism of action. Its primary pharmaceutical application is the semi-synthesis of paclitaxel and docetaxel (Taxotere®):
Table 2: Role in Paclitaxel Semi-Synthesis and Manufacturing
Aspect | Detail |
---|---|
Function | Provides the N-benzoylphenylisoserine moiety for attachment at C-13 of the baccatin III core. |
Coupling Chemistry | Typically involves activation of the carboxylic acid (e.g., DCC/DMAP, mixed anhydride) followed by esterification. Requires high stereochemical purity. |
Industrial Scale | Manufactured at multi-kilogram scale (e.g., Enzymaster's Fujian facility) under GMP-like conditions for pharmaceutical use [8]. |
Purity Requirements | ≥98% purity, with strict control of stereoisomeric impurities (e.g., (2R,3R), (2S,3S) forms) which can significantly reduce drug efficacy or cause toxicity [3] [4]. |
Storage & Handling | Stable at ambient temperature when sealed and dry; sensitive to moisture and strong acids/bases [1] [8]. |
The (2R,3S) absolute configuration of this molecule is not a synthetic detail but a fundamental determinant of its biological utility within taxanes. This highlights broader principles in medicinal chemistry:
Table 3: Significance of Stereoisomers of the Paclitaxel Side Chain
Stereoisomer | Common Designation | Impact on Paclitaxel Activity | Presence in Synthesis |
---|---|---|---|
(2R,3S) | Desired isomer | Confers full tubulin polymerization activity and cytotoxicity. | Target product; ≥98% ee required for drug synthesis. |
(2S,3R) | Enantiomer | Inactive; lacks correct binding geometry. | Formed only if wrong enantiomer catalyst is used. |
(2R,3R) / (2S,3S) | Diastereomers | Severely diminished activity (often >100-fold less potent). Can act as competitive inhibitors. | Major process-related impurities; controlled to <0.5% in APIs. |
Table 4: Key Synonyms and Alternative Names
Synonym | Context of Use |
---|---|
Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate | Formal IUPAC name; scientific literature. |
Paclitaxel Side Chain 4 | Most common industrial designation. |
Bz-RS-iSer(3-Ph)-OMe | Abbreviated biochemical notation. |
N-Benzoyl-(2R,3S)-3-phenylisoserine methyl ester | Describes functional groups and stereochemistry. |
(2R,3S)-N-tert-Butoxycarbonyl-3-phenylisoserine methyl ester | Protected variant used in synthesis. |
Paclitaxel Impurity 11 / 18 / 69 | Designation in pharmacopeial impurity standards. |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4